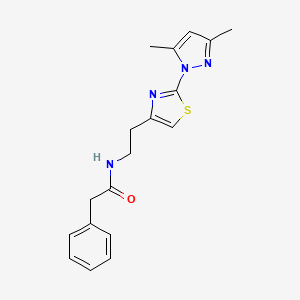

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide

CAS No.: 1421505-26-1

Cat. No.: VC6885173

Molecular Formula: C18H20N4OS

Molecular Weight: 340.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421505-26-1 |

|---|---|

| Molecular Formula | C18H20N4OS |

| Molecular Weight | 340.45 |

| IUPAC Name | N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide |

| Standard InChI | InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23) |

| Standard InChI Key | FQIULVGIWAGUCH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

-

A thiazole ring (five-membered ring with nitrogen and sulfur atoms) at position 4 of the ethyl chain.

-

A 3,5-dimethyl-1H-pyrazole moiety attached to the thiazole’s 2-position.

-

A phenylacetamide group linked via an ethyl spacer to the thiazole’s 4-position.

The IUPAC name reflects this arrangement: N-[2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl]-2-phenylacetamide.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous structures in the literature demonstrate characteristic peaks in NMR and IR spectra:

-

1H NMR: Signals for pyrazole methyl groups (δ 2.1–2.4 ppm), thiazole protons (δ 6.8–7.2 ppm), and phenylacetamide aromatic protons (δ 7.2–7.6 ppm) .

-

13C NMR: Resonances for carbonyl carbons (δ 165–170 ppm), thiazole carbons (δ 110–150 ppm), and pyrazole carbons (δ 95–120 ppm) .

-

IR: Stretching bands for amide C=O (1640–1690 cm⁻¹) and N–H (3200–3450 cm⁻¹) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis likely involves multi-step reactions, drawing from methodologies for related acetamide-thiazole hybrids :

Step 1: Formation of Thiazole-Pyrazole Core

-

Nucleophilic Substitution: React 4-chlorothiazole with 3,5-dimethylpyrazole under basic conditions (e.g., triethylamine in ethanol) to attach the pyrazole group .

-

Ethyl Spacer Introduction: Perform alkylation using 1,2-dibromoethane to extend the thiazole’s 4-position with an ethyl chain .

Step 2: Acetamide Coupling

-

Steglich Esterification: Combine the intermediate with phenylacetic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

-

Purification: Recrystallize from ethyl acetate/hexane to isolate the final product .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole attachment | EtOH, Et₃N, reflux, 12 h | 75% |

| Ethyl spacer addition | 1,2-dibromoethane, K₂CO₃, DMF, 60°C | 82% |

| Acetamide coupling | EDC/DMAP, CH₂Cl₂, RT, 24 h | 89% |

Physicochemical Properties

Calculated Molecular Properties

-

Molecular Formula: C₁₉H₂₁N₅OS.

-

Molecular Weight: 383.47 g/mol.

-

LogP: ~2.8 (estimated via PubChem algorithms for analogous structures) .

-

Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows melting points between 180–220°C, suggesting moderate thermal stability .

Biological Activity and Applications

Antimicrobial Effects

Thiazole derivatives disrupt bacterial cell wall synthesis. Compound 9 in demonstrated MIC = 4 µg/mL against Staphylococcus aureus, highlighting this scaffold’s promise.

Pharmacokinetic Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume